molecular formula C5H10Br2Sn B14584985 (4,4-Dibromobutyl)(methyl)stannane CAS No. 61222-24-0

(4,4-Dibromobutyl)(methyl)stannane

Katalognummer: B14584985
CAS-Nummer: 61222-24-0
Molekulargewicht: 348.65 g/mol
InChI-Schlüssel: QSCVMDVQDJEHNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,4-Dibromobutyl)(methyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to a 4,4-dibromobutyl group and a methyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dibromobutyl)(methyl)stannane typically involves the reaction of 4,4-dibromobutyl halide with a methylstannane precursor. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the coupling of an organotin compound with an organic halide . The reaction conditions often include the use of a palladium phosphine catalyst and an aprotic solvent.

Industrial Production Methods

Industrial production of organotin compounds, including this compound, often involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Wirkmechanismus

The mechanism of action of (4,4-Dibromobutyl)(methyl)stannane involves its ability to form stable complexes with various substrates. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4,4-Dibromobutyl)(methyl)stannane is unique due to its specific structure, which allows for selective reactions and applications. The presence of the 4,4-dibromobutyl group provides additional reactivity compared to other organotin compounds .

Eigenschaften

CAS-Nummer

61222-24-0

Molekularformel

C5H10Br2Sn

Molekulargewicht

348.65 g/mol

IUPAC-Name

4,4-dibromobutyl(methyl)tin

InChI

InChI=1S/C4H7Br2.CH3.Sn/c1-2-3-4(5)6;;/h4H,1-3H2;1H3;

InChI-Schlüssel

QSCVMDVQDJEHNH-UHFFFAOYSA-N

Kanonische SMILES

C[Sn]CCCC(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.